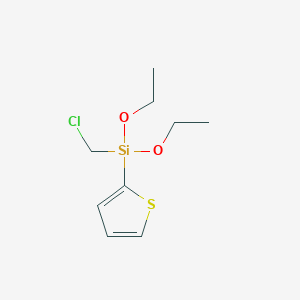
(Chloromethyl)(diethoxy)(thiophen-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)(diethoxy)(thiophen-2-yl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a silicon atom that is also bonded to a chloromethyl group and two ethoxy groups
Preparation Methods
The synthesis of (Chloromethyl)(diethoxy)(thiophen-2-yl)silane typically involves the reaction of thiophene derivatives with silicon-containing reagents. One common method is the hydrosilylation of thiophene with chloromethylsilane in the presence of a catalyst. The reaction conditions often include the use of a platinum or palladium catalyst and an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(Chloromethyl)(diethoxy)(thiophen-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols.
Hydrosilylation: The silicon atom can participate in hydrosilylation reactions with alkenes or alkynes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Chloromethyl)(diethoxy)(thiophen-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which (Chloromethyl)(diethoxy)(thiophen-2-yl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a hydride donor or acceptor, facilitating various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
(Chloromethyl)(diethoxy)(thiophen-2-yl)silane can be compared with other thiophene-containing organosilicon compounds, such as chloromethyltri(thiophen-2-yl)silane and dimethyldi(thiophen-2-yl)silane These compounds share similar structural features but differ in the number and type of substituents on the silicon atomFor example, chloromethyltri(thiophen-2-yl)silane has three thiophene rings attached to the silicon atom, which may enhance its electronic properties compared to this compound .
Properties
CAS No. |
88237-64-3 |
|---|---|
Molecular Formula |
C9H15ClO2SSi |
Molecular Weight |
250.82 g/mol |
IUPAC Name |
chloromethyl-diethoxy-thiophen-2-ylsilane |
InChI |
InChI=1S/C9H15ClO2SSi/c1-3-11-14(8-10,12-4-2)9-6-5-7-13-9/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
QNCOKWXSJMSGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCl)(C1=CC=CS1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















